Methylchloroformiat

Übersicht

Beschreibung

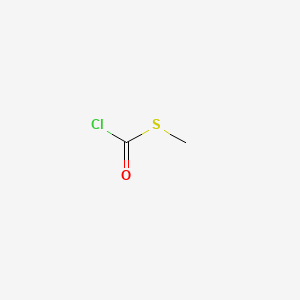

S-Methyl chlorothioformate is a chemical compound with the molecular formula C2H3ClOS . It is also known by its IUPAC name chloro (methylsulfanyl)methanone .

Synthesis Analysis

The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation .Molecular Structure Analysis

The molecular structure of S-Methyl chlorothioformate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 7 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Chemical Reactions Analysis

A stepwise S N 1 (D N + A N) mechanism is proposed in the more ionizing solvents including six aqueous fluoroalcohols . In twelve of the more nucleophilic pure alcohols and aqueous solutions, the sensitivities obtained for solvent nucleophilicity (l) and solvent ionizing power (m) are similar to those found in acyl chlorides where an association-dissociation (A N + D N) mechanism is believed to be operative .Wissenschaftliche Forschungsanwendungen

Thioester-Synthese: Es reagiert mit Carbonsäuren unter Bildung von Thioestern. Diese Verbindungen sind wichtige Zwischenprodukte in verschiedenen Synthesewegen, darunter die Peptidsynthese und die Medikamentenentwicklung .

Thiochloroformiat-Chemie: Methylchloroformiat nimmt an der Thiochloroformiat-Chemie teil, was zur Bildung von Thioestern und anderen schwefelhaltigen Verbindungen führt. Forscher nutzen diese Reaktionen, um organische Moleküle zu modifizieren und neuartige Strukturen zu schaffen .

Geschmacks- und Duftstoffindustrie

This compound trägt zur Erzeugung charakteristischer Geschmacks- und Duftstoffe bei. Seine Reaktivität ermöglicht die Einführung schwefelhaltiger Einheiten in aromatische Verbindungen. Aromachronisten verwenden es, um die sensorischen Profile von Lebensmitteln zu verbessern .

Solvolyse-Studien und mechanistische Einblicke

Forscher haben die Solvolyse (Hydrolyse in Lösungsmitteln) von this compound untersucht, um Einblicke in Reaktionsmechanismen zu gewinnen. Bemerkenswert ist:

- Lösmitteleffekte: Die spezifischen Solvolysegeschwindigkeiten wurden in verschiedenen Lösungsmitteln analysiert. Die erweiterte Grunwald-Winstein-Gleichung deutet auf einen schrittweisen SN1-Mechanismus in ionisierenden Lösungsmitteln hin, einschließlich wässriger Fluoroalkohole. Empfindlichkeitswerte liefern Informationen über die nucleophile Solvatation und die ionisierende Kraft .

Chemische Sicherheit und Handhabung

This compound ist eine farblose bis gelbliche Flüssigkeit mit stechendem Geruch. Forscher, die mit dieser Verbindung umgehen, sollten sich ihrer Hydrolyse in Gegenwart von Wasser bewusst sein .

Kombinatorische Bibliotheken und Wirkstoffforschung

Eine "Eintopf"-Synthesemethode beinhaltet die Reaktion von this compound mit Carbonsäuren unter Bildung von S-Methyl-Thioestern. Diese Thioester sind wertvolle Bausteine für kombinatorische Bibliotheken, die in der Wirkstoffforschung verwendet werden .

Wirkmechanismus

Target of Action

Methyl chlorothiolformate, also known as S-Methyl chlorothioformate, is a chemical compound used in organic synthesis . The primary targets of this compound are functional groups such as carboxylic acids, amines, and phenols . These functional groups play crucial roles in various biochemical reactions, serving as the sites for reactions to occur.

Mode of Action

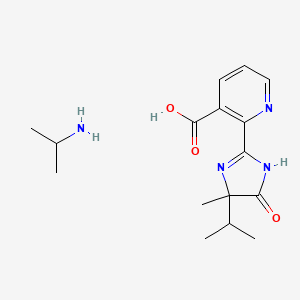

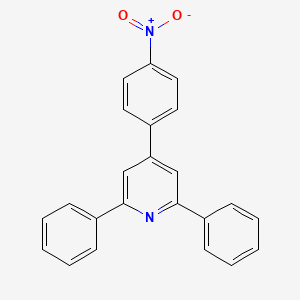

Methyl chlorothiolformate interacts with its targets by derivatizing them . This means it chemically modifies these functional groups, altering their properties and reactivity. For example, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines .

Result of Action

The result of Methyl chlorothiolformate’s action is the formation of new compounds through the derivatization of functional groups . This can lead to the creation of a wide variety of compounds with different properties and functions, depending on the specific functional groups involved and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of Methyl chlorothiolformate can be influenced by various environmental factors. For instance, it’s known that the compound hydrolyzes in the presence of water . Therefore, the presence of water in the reaction environment could affect the compound’s stability and its ability to derivatize functional groups.

Safety and Hazards

While specific safety and hazard information for S-Methyl chlorothioformate was not found, it’s important to note that similar compounds, such as S-Ethyl chlorothioformate, have been classified as Acute Tox. 1 Inhalation - Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B - STOT SE 3 . Always handle chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation . This research could pave the way for further studies on the solvolysis rates of similar compounds in different solvents, contributing to our understanding of their chemical behavior.

Eigenschaften

IUPAC Name |

S-methyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSUCTSXOROPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939744 | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18369-83-0, 2812-72-8 | |

| Record name | Methyl chlorothioformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, chlorothio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

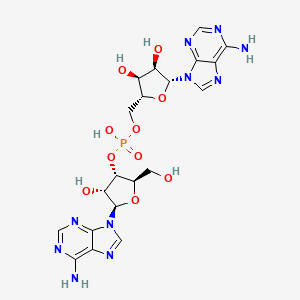

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3a,8a-Dihydroxy-2-imino-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B1633917.png)

![methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoate](/img/structure/B1633923.png)